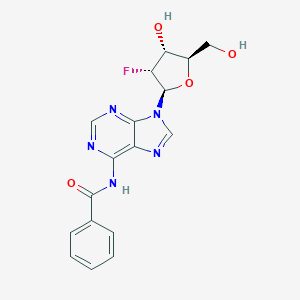

Bz-2'-F-dA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJZTLWDAQVZBU-YAMOITTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bz-2'-F-dA Phosphoramidite: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the properties, applications, and experimental protocols for 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxy-2'-fluoroadenosine-3'-O-(N,N-diisopropyl-2-cyanoethyl) phosphoramidite (Bz-2'-F-dA phosphoramidite), a critical building block in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications.

This compound phosphoramidite is a modified nucleoside phosphoramidite used extensively in the solid-phase synthesis of oligonucleotides. The incorporation of a fluorine atom at the 2' position of the deoxyadenosine sugar ring imparts unique and advantageous properties to the resulting oligonucleotides, making it a valuable tool in the development of nucleic acid-based therapeutics such as antisense oligonucleotides, siRNAs, and aptamers.[1][2]

Core Properties and Specifications

The key chemical and physical properties of this compound phosphoramidite are summarized below. This data is essential for accurate calculations during oligonucleotide synthesis and for the characterization of the final product.

| Property | Value |

| Synonyms | DMT-2'-F-dA(Bz) Phosphoramidite, 2'-F-Bz-A-CEP |

| CAS Number | 136834-22-5[1] |

| Molecular Formula | C₄₇H₅₁FN₇O₇P[3] |

| Molecular Weight | 875.92 g/mol [3] |

| Purity (Assay) | ≥99% (³¹P-NMR), ≥99.0% (reversed-phase HPLC) |

| Appearance | White to off-white powder |

| Solubility | Soluble in anhydrous acetonitrile |

| Storage Conditions | -20°C, under inert gas (e.g., Argon or Nitrogen)[4] |

Key Features and Applications

The introduction of the 2'-fluoro modification results in oligonucleotides with enhanced biophysical and biological properties compared to their unmodified DNA or RNA counterparts.[2]

Increased Thermal Stability and Binding Affinity: The 2'-fluoro group helps to lock the sugar pucker into a C3'-endo conformation, which is characteristic of an A-form helix, similar to RNA.[2] This pre-organization leads to more stable duplexes with complementary RNA targets, resulting in a higher melting temperature (Tm).[2]

Enhanced Nuclease Resistance: The electronegative fluorine atom at the 2' position provides significant protection against degradation by cellular endo- and exonucleases.[2] This increased stability prolongs the in vivo half-life of the oligonucleotide, a crucial attribute for therapeutic applications.[2]

Applications in Drug Development: These favorable properties make this compound phosphoramidite a key component in the synthesis of:

-

Antisense Oligonucleotides: To modulate the expression of disease-causing genes.[1][4]

-

siRNAs (small interfering RNAs): For RNA interference (RNAi) based therapies.[2]

-

Aptamers: Structured oligonucleotides that can bind to specific target molecules.[2]

-

gRNAs (guide RNAs): For CRISPR-Cas9 gene editing applications.[1]

Experimental Protocols

The incorporation of this compound phosphoramidite into synthetic oligonucleotides is achieved through standard automated solid-phase phosphoramidite chemistry. Below is a detailed protocol for this process.

Solid-Phase Oligonucleotide Synthesis

This protocol outlines the iterative cycle for adding this compound phosphoramidite to a growing oligonucleotide chain on a solid support.

Materials:

-

This compound phosphoramidite

-

Standard DNA, RNA, or other modified phosphoramidites

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)[3]

-

Capping solutions:

-

Capping A: Acetic anhydride/Lutidine/THF

-

Capping B: N-Methylimidazole/THF[3]

-

-

Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine[2]

-

Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[2]

-

Cleavage and deprotection solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)

Instrumentation:

-

Automated DNA/RNA Synthesizer

Procedure:

The synthesis cycle consists of four main steps which are repeated for each monomer addition:

-

Deblocking (Detritylation):

-

Coupling:

-

The this compound phosphoramidite is activated by the activator solution (e.g., ETT) and delivered to the synthesis column.[2][3]

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[2][3]

-

Note: An extended coupling time is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency. Recommended duration: 3-10 minutes.[2]

-

-

Capping:

-

Oxidation:

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases (e.g., benzoyl) and the phosphate backbone (e.g., cyanoethyl) must be removed.

-

Recommended Conditions:

-

Concentrated ammonium hydroxide at 55°C for 8 hours.

-

Alternatively, for faster deprotection, AMA (a mixture of ammonium hydroxide and 40% aqueous methylamine) can be used at 65°C for 10 minutes.

-

Purification

The final deprotected oligonucleotide is typically purified using techniques such as:

-

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC)

-

Ion-exchange HPLC

-

Polyacrylamide Gel Electrophoresis (PAGE)

The choice of purification method depends on the length of the oligonucleotide and the required purity.

Visualizing the Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of an oligonucleotide incorporating this compound phosphoramidite.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

References

An In-Depth Technical Guide to N6-Benzoyl-2'-deoxy-2'-fluoroadenosine (Bz-2'-F-dA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N6-benzoyl-2'-deoxy-2'-fluoroadenosine (Bz-2'-F-dA). It also explores its biological significance, particularly its role in the modulation of the survivin signaling pathway, a critical target in cancer therapy.

Core Compound Data: Structure and Chemical Formula

N6-benzoyl-2'-deoxy-2'-fluoroadenosine, abbreviated as this compound, is a modified nucleoside analog. The core structure consists of an adenine base, a deoxyribose sugar, and a benzoyl protecting group attached to the N6 position of the adenine. A key modification is the substitution of a hydrogen atom with a fluorine atom at the 2' position of the deoxyribose sugar.

Chemical Formula: C₁₇H₁₆FN₅O₄[1][2]

Molecular Weight: 373.34 g/mol [1][2]

Chemical Structure:

Synonyms: N-benzoyl-2'-deoxy-2'-fluoroadenosine, N6-Bz-2'-F-dA[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings and for quality control.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆FN₅O₄ | [1][2] |

| Molecular Weight | 373.34 g/mol | [1][2] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 158-150 °C | [3] |

| Solubility | Insoluble in water (8.6E-3 g/L at 25 °C) | [2] |

| Storage Temperature | -15°C to 2-8°C | [1][2] |

| CAS Number | 136834-20-3 | [1][2] |

| Mass Spectrometry (MS) | m/z 373.2 [M+1]⁺ | [3] |

| Infrared (IR) (KBr, νmax, cm⁻¹) | 3304, 2918, 2848, 1681, 1456, 1082, 740 | [3] |

| ¹H NMR (400 MHz, DMSO-d6) | See Note 1 | [3] |

| ¹³C NMR (100 MHz, DMSO-d6) | See Note 1 | [3] |

Note 1: Detailed ¹H and ¹³C NMR data are for a closely related derivative, as specific data for this compound was not available in the searched literature. The provided reference contains spectral data for a novel derivative of 2'-Fluoro-2'-deoxyadenosine.[3]

Experimental Protocols

Synthesis of N6-Benzoyl-2'-deoxy-2'-fluoroadenosine

The synthesis of this compound typically involves the benzoylation of 2'-deoxy-2'-fluoroadenosine. The following is a generalized protocol based on the synthesis of similar N-benzoyl-deoxynucleosides.

Materials:

-

2'-deoxy-2'-fluoroadenosine

-

Anhydrous Pyridine

-

Trimethylsilyl chloride (TMSCl)

-

Benzoyl chloride

-

Ice bath

-

Stirring apparatus

-

Reaction flask with a drying tube

-

Methanol

-

Ammonia solution

Procedure:

-

Drying: The starting material, 2'-deoxy-2'-fluoroadenosine, is thoroughly dried to remove any residual moisture, for example, by co-evaporation with anhydrous pyridine.

-

Silylation: The dried 2'-deoxy-2'-fluoroadenosine is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon). The solution is cooled in an ice bath. Trimethylsilyl chloride is added dropwise to protect the hydroxyl groups.

-

Benzoylation: While maintaining the cold temperature, benzoyl chloride is added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, during which the N6-amino group of the adenine base is acylated.

-

Workup: The reaction is quenched by the slow addition of water. Methanol and a concentrated ammonia solution are then added to remove the silyl protecting groups.

-

Purification: The crude product is purified using a suitable method, such as silica gel column chromatography, to yield pure N6-benzoyl-2'-deoxy-2'-fluoroadenosine.

Biological Activity and Signaling Pathway

N6-benzoyl-2'-deoxy-2'-fluoroadenosine has been identified as a molecule with potential applications in cancer therapy due to its ability to modulate the expression of survivin.[1] Survivin is a member of the inhibitor of apoptosis (IAP) family of proteins and is overexpressed in many cancers. It plays a dual role in promoting cell proliferation and inhibiting apoptosis.

This compound is proposed to exert its effect by binding to the mRNA of survivin, thereby inhibiting its translation into a functional protein.[1] A reduction in survivin levels can lead to the activation of apoptotic pathways and a decrease in tumor cell viability.

The following diagram illustrates the simplified signaling pathway of survivin and the putative point of intervention by this compound.

Caption: Simplified diagram of the survivin signaling pathway and the inhibitory action of this compound.

Conclusion

N6-benzoyl-2'-deoxy-2'-fluoroadenosine is a chemically modified nucleoside with significant potential in biomedical research and drug development. Its ability to downregulate survivin expression highlights its promise as an anticancer agent. The data and protocols presented in this guide offer a valuable resource for researchers working with this compound and in the broader field of nucleoside chemistry and cancer biology. Further investigation into its precise mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

The Benzoyl Protecting Group in Phosphoramidite Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the solid-phase synthesis of oligonucleotides via phosphoramidite chemistry, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. The benzoyl (Bz) group is a well-established and widely used protecting group for the exocyclic amino functions of nucleobases, particularly deoxyadenosine (dA) and deoxycytidine (dC).[1][2][3] Its stability throughout the iterative cycles of DNA synthesis and its predictable removal under basic conditions make it a cornerstone of this technology.[1][3] This technical guide provides an in-depth exploration of the function, application, and quantitative performance of the benzoyl protecting group in phosphoramidite chemistry.

Core Function and Chemical Principles

The primary role of the benzoyl group is to prevent unwanted side reactions at the exocyclic amino groups of adenine and cytosine during the oligonucleotide synthesis cycle.[1][2][3] These amino groups are nucleophilic and, if left unprotected, would react with the activated phosphoramidite monomers, leading to branched oligonucleotide chains and other impurities.[1][2] The benzoyl group, attached as a stable amide, effectively "masks" this nucleophilicity.

The benzoyl group is favored for its robustness; it remains intact during the four key steps of each synthesis cycle:

-

Detritylation: Acidic removal of the 5'-dimethoxytrityl (DMT) group.[1][3]

-

Coupling: Reaction of the free 5'-hydroxyl group with the incoming phosphoramidite monomer.[1]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent cycles.[1]

-

Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester.[1]

Quantitative Data Summary

The performance of protecting groups is critical for the synthesis of high-purity oligonucleotides. The following tables summarize key quantitative data related to the use of benzoyl-protected phosphoramidites.

Table 1: Coupling Efficiency

| Protected Nucleoside | Coupling Efficiency (%) | Conditions |

| N⁶-Benzoyl-dA | >98% | Standard automated DNA synthesis cycle with tetrazole activation.[5] |

| N⁴-Benzoyl-dC | >98% | Standard automated DNA synthesis cycle with tetrazole activation. |

Note: Coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in a single coupling step. It is typically monitored by measuring the absorbance of the trityl cation released during the detritylation step.[]

Table 2: Deprotection Conditions

| Reagent | Temperature (°C) | Time | Notes |

| Conc. Ammonium Hydroxide | 55 | 8-17 hours | Standard, reliable method for complete removal of benzoyl and other protecting groups.[2][7][8] |

| Conc. Ammonium Hydroxide | Room Temp. | 12-24 hours | Slower but gentler; suitable for some sensitive modifications.[9] |

| AMA (Ammonium Hydroxide / 40% Methylamine, 1:1) | 65 | 10-15 minutes | "Ultra-fast" deprotection.[7][9][10][11] Crucially, N⁴-acetyl-dC (Ac-dC) must be used instead of Bz-dC to prevent a transamination side reaction that forms N⁴-methyl-dC. [4][7][10] |

| 0.05M Potassium Carbonate in Methanol | Room Temp. | 4 hours | "Ultra-mild" conditions used for highly sensitive oligonucleotides synthesized with specific labile protecting groups (e.g., Pac-dA, Ac-dC).[7][11] |

Experimental Protocols

Protocol 1: Benzoylation of 5'-O-DMT-deoxyadenosine

This protocol describes the introduction of the benzoyl protecting group onto the N⁶ position of deoxyadenosine, a necessary step for preparing the phosphoramidite monomer.

Materials:

-

5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

-

Anhydrous Pyridine

-

Benzoyl Chloride

-

Methanol

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel

Procedure:

-

The starting material, 5'-O-DMT-2'-deoxyadenosine, is dried by co-evaporation with anhydrous pyridine to remove residual water.[3][12]

-

The dried nucleoside is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon).[3][12]

-

The solution is cooled to 0°C in an ice bath.

-

Benzoyl chloride is added dropwise to the solution with constant stirring.[3]

-

The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction is quenched by the slow addition of methanol.[3]

-

The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane.[3]

-

The organic layer is washed sequentially with a saturated sodium bicarbonate solution and brine.[3]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.[3]

-

The crude product, N⁶-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine, is purified by silica gel column chromatography.[3]

Protocol 2: Standard Deprotection of a Synthesized Oligonucleotide

This protocol describes the final step after solid-phase synthesis, where the oligonucleotide is cleaved from the support and all protecting groups (including benzoyl) are removed.

Materials:

-

Controlled-pore glass (CPG) solid support with the synthesized oligonucleotide

-

Concentrated Ammonium Hydroxide (28-30%)

-

Sterile, nuclease-free screw-cap vials

-

Heating block or oven

-

Centrifugal vacuum concentrator (e.g., SpeedVac)

Procedure:

-

Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap vial.[7]

-

Add 1-2 mL of concentrated ammonium hydroxide to the vial.[1][7]

-

Securely cap the vial and place it in a heating block or oven set to 55°C for 16-17 hours.[7]

-

Allow the vial to cool completely to room temperature.

-

Carefully open the vial in a fume hood and transfer the ammonium hydroxide solution, which now contains the oligonucleotide, to a new sterile tube, leaving the CPG behind.[7][8]

-

Evaporate the solution to dryness using a vacuum concentrator.[7]

-

The resulting pellet is the crude, deprotected oligonucleotide, which can be resuspended in an appropriate buffer for purification and analysis (e.g., by HPLC).

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows involving the benzoyl protecting group.

Caption: Benzoylation of the exocyclic amino group of deoxyadenosine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. atdbio.com [atdbio.com]

- 5. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Solubility and Storage of Bz-2'-F-dA and its Phosphoramidite Form

For researchers, scientists, and professionals in drug development, the proper handling and storage of nucleic acid building blocks are paramount to ensuring experimental success and the integrity of synthesized oligonucleotides. This guide provides an in-depth overview of the solubility and recommended storage conditions for N6-Benzoyl-2'-deoxy-2'-fluoroadenosine (Bz-2'-F-dA) and its commonly used phosphoramidite derivative, 5'-O-DMT-N6-Benzoyl-2'-deoxy-2'-fluoroadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

Solubility Data

The solubility of this compound and its phosphoramidite form is crucial for their effective use in oligonucleotide synthesis and other applications. While comprehensive solubility data in a wide range of solvents is not extensively published, the following information has been compiled from available technical data sheets and practical application notes.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Concentration (Molar) | Notes |

| DMT-2'-F-Bz-dA | DMSO | 100 mg/mL | ~0.148 M | Ultrasonic treatment may be required to achieve full dissolution. |

| DMT-2'-Fluoro-dA(bz) Amidite | Anhydrous Acetonitrile | 0.1 M - 0.2 M | 0.1 M - 0.2 M | This is a standard concentration range for use in automated oligonucleotide synthesis. |

It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of these compounds. Therefore, it is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions. For oligonucleotide synthesis, the phosphoramidite form is almost exclusively dissolved in anhydrous acetonitrile.

Storage Conditions

The stability of this compound and its phosphoramidite is dependent on the storage conditions. Adherence to the recommended guidelines is critical to prevent degradation and ensure optimal performance in downstream applications.

Recommended Storage Conditions

| Compound Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | |||

| DMT-2'-Fluoro-dA(bz) Amidite | -20°C | Up to 3 years | Store in a desiccated environment. |

| DMT-2'-Fluoro-dA(bz) Amidite | 4°C | Up to 2 years | For shorter-term storage, refrigeration is an option. |

| DMT-2'-F-Bz-dA | -20°C | Up to 3 years | Store in a desiccated environment. |

| In Solution | |||

| DMT-2'-Fluoro-dA(bz) Amidite in Anhydrous Acetonitrile | -20°C | Up to 1 month | For use in oligonucleotide synthesis. Aliquot to avoid repeated freeze-thaw cycles. |

| DMT-2'-F-Bz-dA in DMSO | -80°C | Up to 6 months | For long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles. |

| DMT-2'-F-Bz-dA in DMSO | -20°C | Up to 1 month | For short-term storage of stock solutions. |

Experimental Protocols

Protocol for Determining Solubility of this compound Derivatives

This protocol provides a general framework for determining the solubility of this compound or its phosphoramidite in a solvent of interest.

Materials:

-

This compound or DMT-2'-Fluoro-dA(bz) Amidite powder

-

Anhydrous solvent of interest (e.g., DMSO, Acetonitrile, Ethanol, Water)

-

Vortex mixer

-

Sonicator (optional)

-

Microcentrifuge

-

Calibrated pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of a Saturated Solution:

-

Weigh out a pre-determined amount of the compound into a clean, dry vial.

-

Add a small, precise volume of the solvent to the vial to create a concentration higher than the expected solubility.

-

Vortex the mixture vigorously for 2-3 minutes.

-

If the compound has not fully dissolved, sonicate the vial for 10-15 minutes.

-

Allow the vial to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours to ensure the solution is saturated.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect a precise volume of the supernatant, ensuring no solid material is disturbed.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Quantify the concentration of the compound in the dilutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original supernatant based on the dilutions and the analytical measurements. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

Caption: Recommended workflow for preparing a solution of this compound.

Caption: Decision tree for the appropriate storage of this compound.

An In-depth Technical Guide to 2'-Fluoro Modified Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid therapeutics and advanced molecular biology, chemical modifications are paramount for enhancing the stability, binding affinity, and in vivo efficacy of oligonucleotides. Among the arsenal of available modifications, the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom (2'-fluoro modification) has emerged as a cornerstone technology. This modification imparts a unique and highly advantageous set of properties to nucleic acids, making them powerful tools in applications ranging from antisense technology and RNA interference (RNAi) to aptamer development.

The 2'-fluoro (2'-F) modification locks the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[1][2] This conformational pre-organization significantly enhances the thermal stability of duplexes formed with target RNA.[1][3] Furthermore, the electronegative fluorine atom provides steric hindrance to nucleases, thereby dramatically increasing the oligonucleotide's resistance to enzymatic degradation and extending its half-life in biological fluids.[4][5] This guide provides a comprehensive technical overview of 2'-fluoro modified nucleic acids, including their synthesis, biophysical properties, and key applications, complete with detailed experimental protocols and visual workflows.

Core Properties of 2'-Fluoro Modified Nucleic Acids

The introduction of a 2'-fluoro modification confers several beneficial properties to oligonucleotides, making them superior to their unmodified counterparts for many applications. These enhancements are summarized below.

Enhanced Thermal Stability

One of the most significant advantages of 2'-F modification is the substantial increase in the thermal stability of nucleic acid duplexes, as quantified by the melting temperature (Tm). This stabilizing effect is additive, with each 2'-F substitution contributing to the overall stability. The increase in Tm is primarily driven by a favorable enthalpic contribution, suggesting stronger Watson-Crick hydrogen bonding and enhanced base stacking interactions.[3][6]

| Modification Pattern | Sequence Context | ΔTm per Modification (°C) | Reference |

| 2'-F-RNA/RNA Duplex | Mixed Sequences | +1.8 | [1][3] |

| 2'-F-RNA/RNA Duplex | Pyrimidine Only | ~ +1.0 - 2.0 | [2] |

| Fully 2'-F modified siRNA | vs. Unmodified siRNA | +15 (total) | [5] |

| 2'-F-RNA/DNA Duplex | Mixed DNA/2'-F-RNA | +1.2 | [1] |

| oligo-2'-fluoronucleotide N3'→P5' phosphoramidates | vs. phosphodiester | ~ +4 (vs DNA), ~ +5 (vs RNA) | [7] |

Superior Nuclease Resistance

Unmodified RNA is rapidly degraded by nucleases present in serum and intracellularly, with a half-life that can be mere minutes.[4] The 2'-fluoro modification provides a robust shield against nuclease-mediated cleavage, significantly extending the half-life of the oligonucleotide. This enhanced stability is crucial for therapeutic applications, allowing the modified nucleic acid to reach its target and exert its biological effect.

| Oligonucleotide Type | Modification | Half-life in Serum/Plasma | Reference |

| Unmodified siRNA | None | < 4 hours (completely degraded) | |

| 2'-F-modified siRNA | 2'-F at all pyrimidines | > 24 hours | [5] |

| Phosphorothioate (PS) Oligonucleotide | PS backbone | > 72 hours (in 10% FBS) | |

| 2'-F-modified Phosphorothioate Oligonucleotide | 2'-F and PS backbone | Extended half-life | [4] |

High Binding Affinity

The pre-organized A-form conformation of 2'-F modified nucleotides leads to a higher binding affinity for complementary RNA targets. This is reflected in lower dissociation constants (Kd), indicating a more stable complex between the modified oligonucleotide and its target. A prime example is Macugen® (Pegaptanib), a 2'-F pyrimidine-modified RNA aptamer that binds to vascular endothelial growth factor (VEGF165) with very high affinity.[8]

| Molecule | Target | Dissociation Constant (Kd) | Reference |

| Macugen® (Pegaptanib) | VEGF165 | 50 pM | [8] |

Synthesis and Purification of 2'-Fluoro Modified Oligonucleotides

2'-Fluoro modified oligonucleotides can be synthesized through both chemical and enzymatic methods. The choice of method depends on the desired length, sequence, and modification pattern of the oligonucleotide.

Chemical Synthesis via Phosphoramidite Chemistry

Solid-phase phosphoramidite chemistry is the most common method for synthesizing 2'-fluoro modified oligonucleotides. The process involves the sequential addition of 2'-fluoro phosphoramidite monomers to a growing chain on a solid support.

Materials:

-

2'-Fluoro phosphoramidite monomers (A, C, G, U) dissolved in anhydrous acetonitrile (0.1 M).

-

Standard DNA or RNA phosphoramidites (for chimeric sequences).

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane).

-

Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

-

Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).

-

Cleavage and deprotection solution (e.g., aqueous methylamine).

-

Automated DNA/RNA synthesizer.

Procedure:

-

Preparation: Install the 2'-fluoro phosphoramidite vials, solid support column, and fresh reagents on the automated synthesizer according to the manufacturer's instructions.

-

Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer's control software.

-

Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside with the deblocking solution, exposing the 5'-hydroxyl group.

-

Coupling: The 2'-fluoro phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 3-10 minutes) is often required for 2'-F monomers compared to standard DNA phosphoramidites.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.

-

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 65°C for 30 minutes).

-

Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. Denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) are commonly used methods.[9]

Enzymatic Synthesis via In Vitro Transcription

For longer RNA strands or for applications requiring a more "natural" synthesis, 2'-fluoro modified RNA can be produced by in vitro transcription using a mutant T7 RNA polymerase that can efficiently incorporate 2'-fluoro-modified nucleotide triphosphates.

Materials:

-

Linearized DNA template with a T7 promoter.

-

Y639F mutant T7 RNA polymerase.

-

5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM Spermidine).

-

Ribonucleotide mix (e.g., 10 mM each of ATP, GTP, 2'-F-UTP, 2'-F-CTP).

-

RNase Inhibitor.

-

DNase I (RNase-free).

-

Nuclease-free water.

Procedure:

-

Reaction Assembly: In a nuclease-free tube, assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL.

-

4 µL of 5x Transcription Buffer.

-

2 µL of Ribonucleotide Mix.

-

1 µg of linearized DNA template.

-

1 µL of RNase Inhibitor.

-

1 µL of Y639F T7 RNA polymerase.

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purification: Purify the transcribed 2'-F RNA using denaturing PAGE or a suitable RNA purification kit to remove unincorporated nucleotides and the enzyme.

-

Quantification: Determine the concentration and purity of the 2'-F RNA by UV spectrophotometry.

Applications of 2'-Fluoro Modified Nucleic Acids

The enhanced properties of 2'-F modified nucleic acids have led to their widespread use in various research and therapeutic applications.

RNA Interference (siRNA)

Short interfering RNAs (siRNAs) are powerful tools for silencing gene expression. Chemical modifications, particularly 2'-F substitutions, are crucial for developing therapeutic siRNAs with improved stability and reduced off-target effects.

The RNA interference pathway is a cellular mechanism that uses small RNA molecules to regulate gene expression. The key steps involving an exogenous siRNA are depicted below.

Aptamers

Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. 2'-F modifications are essential for creating nuclease-resistant RNA aptamers for therapeutic use.

Macugen® (Pegaptanib) is an FDA-approved 2'-F pyrimidine-modified RNA aptamer that treats neovascular (wet) age-related macular degeneration (AMD). It specifically binds to the VEGF165 isoform, preventing it from interacting with its receptor (VEGFR-2) and thereby inhibiting angiogenesis.[8][12]

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an iterative process used to isolate aptamers with high affinity for a specific target from a large random library of oligonucleotides.

Key Experimental Protocols

Nuclease Resistance (Serum Stability) Assay

This protocol assesses the half-life of oligonucleotides in a biologically relevant medium like fetal bovine serum (FBS).[13][14]

Materials:

-

5'-radiolabeled or fluorescently-labeled oligonucleotide (unmodified and 2'-F modified).

-

Fetal Bovine Serum (FBS) or Human Serum.

-

Incubation Buffer (e.g., PBS).

-

Quenching/Loading Buffer (e.g., 95% formamide, 20 mM EDTA).

-

Denaturing Polyacrylamide Gel (12-20%) and TBE buffer.

-

Phosphorimager or Fluorescence Gel Scanner.

Procedure:

-

Reaction Setup: Prepare reactions containing the labeled oligonucleotide (e.g., 50 pmol) in buffer with 10-50% serum in a total volume of 10-20 µL.

-

Incubation: Incubate the reactions at 37°C.

-

Time Points: At various time points (e.g., 0, 15 min, 1h, 4h, 8h, 24h, 48h), withdraw an aliquot of the reaction and immediately mix it with an equal volume of quenching/loading buffer to stop nuclease activity. Store samples at -20°C.

-

Gel Electrophoresis: Run the samples on a denaturing polyacrylamide gel to separate the full-length oligonucleotide from degradation products.

-

Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the intensity of the band corresponding to the full-length product at each time point.

-

Half-life Calculation: Plot the percentage of intact oligonucleotide versus time and calculate the half-life (t1/2).

Binding Affinity (Filter-Binding) Assay

This assay measures the binding affinity (Kd) of an RNA aptamer to its protein target. It relies on the principle that proteins bind to nitrocellulose filters, while free RNA does not.[15][16]

Materials:

-

Purified target protein.

-

32P-labeled 2'-F RNA aptamer.

-

Nitrocellulose and charged nylon membranes.

-

Dot-blot or filter manifold apparatus.

-

Binding Buffer (e.g., PBS with 5 mM MgCl₂).

-

Wash Buffer (same as binding buffer).

-

Scintillation counter or phosphorimager.

Procedure:

-

Protein Dilution: Prepare a series of dilutions of the target protein in the binding buffer.

-

Binding Reaction: In separate tubes, mix a constant, low concentration of the labeled RNA aptamer with each protein dilution. Include a no-protein control.

-

Incubation: Allow the binding reactions to equilibrate (e.g., 30-60 minutes at room temperature).

-

Filtering: Assemble the filter manifold with a nitrocellulose membrane (to capture protein-RNA complexes) stacked on top of a charged nylon membrane (to capture free RNA). Apply a gentle vacuum and slowly pass each binding reaction through a separate well.

-

Washing: Wash each filter with cold wash buffer to remove non-specifically bound RNA.

-

Quantification: Disassemble the apparatus and quantify the radioactivity on each membrane using a phosphorimager or scintillation counter.

-

Data Analysis: Calculate the fraction of bound RNA at each protein concentration. Plot the fraction of bound RNA versus the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Conclusion

2'-Fluoro modified nucleic acids represent a critical class of chemically engineered oligonucleotides that offer significant advantages for therapeutic and research applications. Their enhanced thermal stability, profound resistance to nuclease degradation, and high binding affinity make them ideal candidates for the development of next-generation siRNAs, antisense oligonucleotides, and aptamers. The detailed protocols and workflows provided in this guide offer a practical framework for the synthesis, characterization, and application of these powerful molecules, enabling researchers and drug developers to harness their full potential in advancing the field of nucleic acid-based technologies.

References

- 1. glenresearch.com [glenresearch.com]

- 2. RNA interference - Wikipedia [en.wikipedia.org]

- 3. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A therapeutic aptamer inhibits angiogenesis by specifically targeting the heparin binding domain of VEGF165 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Filter-binding assay [gene.mie-u.ac.jp]

- 10. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]

- 12. researchgate.net [researchgate.net]

- 13. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Filter binding assay - Wikipedia [en.wikipedia.org]

Technical Guide: N6-Benzoyl-2'-deoxy-2'-fluoroadenosine (Bz-2'-F-dA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N6-Benzoyl-2'-deoxy-2'-fluoroadenosine (Bz-2'-F-dA), a modified nucleoside analog with significant applications in the synthesis of therapeutic oligonucleotides and potential as a standalone therapeutic agent. This document details its chemical identity, supplier information, experimental protocols for its incorporation into oligonucleotides, and an exploration of its biological activities and associated signaling pathways.

Core Compound Data

Chemical Information:

| Property | Value |

| Compound Name | N6-Benzoyl-2'-deoxy-2'-fluoroadenosine |

| Abbreviation | This compound |

| CAS Number | 136834-20-3[1] |

| Molecular Formula | C₁₇H₁₆FN₅O₄ |

| Molecular Weight | 373.34 g/mol |

| Synonyms | N-(9-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide, N6-Benzoyl-2'-fluoro-2'-deoxyadenosine |

Supplier Information

A variety of chemical suppliers offer this compound and its phosphoramidite derivative for research and development purposes. The following table lists several potential suppliers. Note: Availability and product specifications should be confirmed directly with the suppliers.

| Supplier | Product Name |

| Biosynth | N6-Benzoyl-2'-deoxy-2'-fluoroadenosine |

| MedChemExpress | 2'-F-Bz-A (N6-Benzoyl-2'-Fluoro-2'-deoxyadenosine) |

| Akonscientific | N6-Benzoyl-2′-Fluoro-2′- deoxyadenosine |

| CymitQuimica | N6-Benzoyl-2'-Fluoro-2'-deoxyadenosine |

| BOC Sciences | DMT-2'Fluoro-dA(bz) Phosphoramidite |

Applications in Oligonucleotide Synthesis

This compound, in its phosphoramidite form (DMT-2'-fluoro-dA(bz) phosphoramidite), is a critical building block in the solid-phase synthesis of modified oligonucleotides. The 2'-fluoro modification confers desirable properties to the resulting oligonucleotides, including enhanced thermal stability and increased resistance to nuclease degradation, which are crucial for therapeutic applications such as antisense oligonucleotides, siRNAs, and aptamers.

Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of DMT-2'-fluoro-dA(bz) phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. The key steps are outlined below:

Materials:

-

DMT-2'-fluoro-dA(bz) phosphoramidite

-

Standard DNA/RNA phosphoramidites (e.g., DMT-dC(Ac), DMT-dG(iBu), DMT-T)

-

Controlled Pore Glass (CPG) solid support

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Capping solutions (A and B)

-

Oxidizing solution (Iodine solution)

-

Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., Ammonium hydroxide)

Synthesis Cycle:

-

Deblocking (Detritylation): The 5'-DMT protecting group is removed from the nucleoside attached to the solid support using the deblocking solution. This step exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The DMT-2'-fluoro-dA(bz) phosphoramidite is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using the capping solutions. This prevents the formation of deletion mutations in the final oligonucleotide sequence.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

This four-step cycle is repeated for each subsequent nucleotide addition until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Processing:

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by treatment with a cleavage and deprotection solution.

-

Purification: The final oligonucleotide product is purified using methods such as High-Performance Liquid Chromatography (HPLC) to ensure high purity.

Experimental Workflow Diagram

Biological Activity and Signaling Pathways

While this compound is primarily utilized in its phosphoramidite form for oligonucleotide synthesis, the nucleoside itself, and its unbenzoylated counterpart (2'-deoxy-2'-fluoroadenosine), exhibit noteworthy biological activities.

Antitumor and Antiviral Potential

Fluorinated nucleosides, as a class, are recognized for their therapeutic potential against cancer and viral infections. The introduction of a fluorine atom at the 2' position of the ribose sugar can enhance the metabolic stability of the nucleoside and influence its interaction with cellular enzymes.

One identified mechanism of action for 2'-deoxy-2'-fluoroadenosine involves its conversion into a toxic metabolite. In tumor cells that express the E. coli purine nucleoside phosphorylase (PNP), 2'-deoxy-2'-fluoroadenosine can be cleaved to release 2-fluoroadenine.[2] 2-fluoroadenine can then be further metabolized into toxic adenosine nucleotide analogs, which can be incorporated into DNA, leading to chain termination and cell death.[2] This forms the basis of a gene-directed enzyme prodrug therapy (GDEPT) approach for cancer treatment.

There is also an indication that N6-Benzoyl-2'-deoxy-2'-fluoroadenosine may modulate the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[1] By inhibiting survivin, the compound could potentially promote apoptosis in malignant cells.[1] However, the precise mechanism of this interaction requires further investigation.

Potential Signaling Pathway for Cytotoxicity

References

Basic principles of solid-phase oligonucleotide synthesis

An In-Depth Technical Guide to the Core Principles of Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the fundamental principles of solid-phase oligonucleotide synthesis, the cornerstone of modern molecular biology, diagnostics, and therapeutic development. By anchoring the growing nucleic acid chain to an insoluble solid support, this automated process allows for the rapid and precise construction of custom DNA and RNA sequences. This document outlines the phosphoramidite chemistry cycle, presents key quantitative data, details experimental protocols, and illustrates the logical workflow of this essential technology.

Core Components of Synthesis

Successful solid-phase synthesis relies on three critical components: the solid support, the phosphoramidite building blocks, and a system of chemical protecting groups.

-

Solid Support: The synthesis occurs on an insoluble matrix, typically Controlled Pore Glass (CPG) or macroporous polystyrene (PS).[1] CPG is a rigid, non-swelling support with uniform pores, making it ideal for synthesizing oligonucleotides of various lengths.[2] Polystyrene offers a higher loading capacity, which is advantageous for large-scale synthesis of shorter oligonucleotides.[1][3] The first nucleoside is attached to this support via a cleavable linker, most commonly a succinyl linker.[1]

-

Phosphoramidite Chemistry: This is the universally adopted method for oligonucleotide synthesis.[4][5] It utilizes nucleoside phosphoramidites, which are stabilized, protected versions of nucleotide monomers.[6] These building blocks contain a reactive phosphite group, which, upon activation, forms a phosphite triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain.[7]

-

Protecting Groups: To ensure sequence specificity and prevent unwanted side reactions, various functional groups on the nucleoside phosphoramidites are temporarily blocked with protecting groups.[4][8]

-

5'-Hydroxyl Group: Protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group. Its removal at the start of each cycle allows for chain elongation in the 3' to 5' direction.[7][8]

-

Exocyclic Amines: The amino groups on adenine (A), cytosine (C), and guanine (G) bases are protected to prevent reactions during coupling. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or dimethylformamidine (dmf) for G.[4][7]

-

Phosphate Group: The non-bridging oxygen of the phosphite group is protected with a β-cyanoethyl group, which is removed during the final deprotection step.

-

The Four-Step Synthesis Cycle

The addition of each nucleotide is achieved through a four-step chemical cycle. This cycle is repeated until the desired sequence is fully assembled. With coupling efficiencies typically exceeding 98-99%, this method allows for the routine synthesis of oligonucleotides up to 200 bases in length.[6][7]

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the 5'-DMT protecting group from the terminal nucleoside of the support-bound chain. This exposes a reactive 5'-hydroxyl group, which is necessary for coupling the next base.[5]

-

Protocol:

-

Reagent: A solution of 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent like dichloromethane (DCM) is used.[7][9]

-

Procedure: The deblocking solution is passed through the synthesis column for 60-180 seconds to effect the cleavage of the DMT group.[10]

-

Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[10] The orange color of the DMT cation can be measured spectrophotometrically (at 495 nm) to monitor the coupling efficiency of the previous cycle.[8][11]

-

Step 2: Coupling

The next nucleoside, in the form of a phosphoramidite monomer, is activated and added to the column. It reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.

-

Protocol:

-

Reagents: A 0.1 M solution of the phosphoramidite and a 0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole or BTT) in anhydrous acetonitrile are prepared.[12][13]

-

Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column.[12] A molar excess of phosphoramidite is used to drive the reaction to completion.[7] The reaction is allowed to proceed for 30-120 seconds.[7][12]

-

Wash: The column is washed with anhydrous acetonitrile to remove excess reagents.[12]

-

Step 3: Capping

Although coupling is highly efficient, a small fraction (1-2%) of the 5'-hydroxyl groups may fail to react.[7] To prevent these unreacted chains from elongating in subsequent cycles and creating deletion mutations ("shortmers"), they are permanently blocked.[8][9]

-

Protocol:

-

Reagents: Two capping solutions are used: Cap A (acetic anhydride in THF/pyridine) and Cap B (N-methylimidazole in THF).[1][14]

-

Procedure: The capping reagents are mixed and delivered to the column, where they acetylate the unreacted 5'-hydroxyl groups. The reaction time is typically 30-60 seconds.[10]

-

Wash: The column is washed with anhydrous acetonitrile.[10]

-

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester, which mirrors the natural phosphodiester backbone of DNA.[7]

-

Protocol:

-

Reagent: A solution of 0.02 M - 0.1 M iodine in a mixture of tetrahydrofuran (THF), pyridine, and water is used.[7][14]

-

Procedure: The oxidizing solution is delivered to the column. The oxidation is very rapid, typically completed within 30-60 seconds.[10]

-

Wash: The column is washed with anhydrous acetonitrile, completing the cycle.[10] The support is now ready for the next cycle, starting again with the detritylation step.

-

Post-Synthesis: Cleavage, Deprotection, and Purification

Once the desired sequence is assembled, the oligonucleotide must be released from the solid support and all remaining protecting groups must be removed.

Cleavage and Deprotection Protocol

This process is typically performed in a single step using a strong base.

-

Standard Protocol (Ammonium Hydroxide):

-

Reagent: Concentrated ammonium hydroxide (28-30%).[15]

-

Procedure: The solid support is transferred to a vial and submerged in the ammonium hydroxide solution. The vial is sealed and heated at 55°C for 8-12 hours.[15] This treatment cleaves the succinyl linker, releasing the oligonucleotide from the support, and also removes the β-cyanoethyl phosphate protecting groups and the acyl protecting groups from the nucleobases.[1]

-

Collection: After cooling, the supernatant containing the crude oligonucleotide is collected. The support is washed with water, and the wash is combined with the supernatant. The solution is then typically dried.[15]

-

-

UltraFAST Protocol (AMA):

-

Reagent: A 1:1 (v/v) mixture of Ammonium Hydroxide and 40% aqueous MethylAmine (AMA).[16][17] This method requires the use of acetyl-protected dC (Ac-dC) to prevent a side reaction.[16]

-

Procedure: The support is incubated in the AMA solution at 65°C for 10-15 minutes.[15][17]

-

Collection: The process is the same as the standard protocol, yielding the crude oligonucleotide solution.[15]

-

Purification

The crude synthetic product contains the full-length oligonucleotide as well as truncated failure sequences. High-Performance Liquid Chromatography (HPLC) is a common and efficient method for purification.[18]

-

Ion-Pairing Reversed-Phase (IP-RP) HPLC Protocol:

-

Principle: This technique separates oligonucleotides based on hydrophobicity. An ion-pairing agent (e.g., triethylammonium acetate, TEAA) in the mobile phase interacts with the negatively charged phosphate backbone, allowing for separation on a reversed-phase column (e.g., C8 or C18).[19][20]

-

Mobile Phase:

-

Procedure: The crude oligonucleotide is dissolved in Buffer A and injected onto the column. A linear gradient of increasing Buffer B is applied (e.g., 0 to 50% Buffer B over 20 minutes) at a flow rate of 1.0 - 4.0 mL/min and an elevated temperature (e.g., 60°C) to denature secondary structures.[18][19]

-

Detection & Collection: Elution is monitored by UV absorbance at 260 nm.[18] The peak corresponding to the full-length product is collected. The volatile mobile phase can then be removed by evaporation.

-

Quantitative Data Summary

The efficiency and fidelity of oligonucleotide synthesis are governed by several key parameters.

Table 1: Solid Support Characteristics

| Support Type | Typical Loading Capacity (µmol/g) | Recommended Use |

|---|---|---|

| Controlled Pore Glass (CPG) 500Å | up to ~100 | Short oligos (<35 bases), large scale |

| Controlled Pore Glass (CPG) 1000Å | 25 - 40 | Longer oligos (>35 bases) |

| Controlled Pore Glass (CPG) 2000Å | 10 - 20 | Very long oligos (>80 bases) |

| Polystyrene (PS) | up to 350 | Short oligos, very large scale |

Table 2: Synthesis Cycle Parameters

| Step | Reagent(s) | Typical Concentration | Typical Time |

|---|---|---|---|

| Detritylation | 3% TCA or DCA in DCM | 3% (w/v) | 60 - 180 sec |

| Coupling | Phosphoramidite / Activator | 0.1 M / 0.45 M | 30 - 120 sec |

| Capping | Acetic Anhydride / N-Methylimidazole | N/A | 30 - 60 sec |

| Oxidation | Iodine in THF/Pyridine/Water | 0.02 - 0.1 M | 30 - 60 sec |

Table 3: Post-Synthesis Deprotection Conditions

| Method | Reagent(s) | Temperature | Time | Notes |

|---|---|---|---|---|

| Standard | Conc. Ammonium Hydroxide | 55 °C | 8 - 12 hours | Compatible with standard Bz and iBu protecting groups. |

| UltraFAST | AMA (1:1 NH₄OH / MeNH₂) | 65 °C | 10 - 15 min | Requires Ac-dC to prevent base modification. |

| UltraMILD | K₂CO₃ in Methanol | Room Temp. | 4 hours | For highly sensitive modifications. |

References

- 1. atdbio.com [atdbio.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Patent Highlight: Polymer-Loaded Glass Support and Its Application in Oligonucleotide Synthesis - Poresyn Solutions [poresynsolutions.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. twistbioscience.com [twistbioscience.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. benchchem.com [benchchem.com]

- 11. biotage.com [biotage.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. empbiotech.com [empbiotech.com]

- 15. benchchem.com [benchchem.com]

- 16. glenresearch.com [glenresearch.com]

- 17. glenresearch.com [glenresearch.com]

- 18. researchgate.net [researchgate.net]

- 19. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scribd.com [scribd.com]

- 22. Controlled pore glass CPG | LGC, Biosearch Technologies [biosearchtech.com]

An In-Depth Technical Guide to the Impact of 2'-Fluoro Modification on Duplex Conformation

For Researchers, Scientists, and Drug Development Professionals

The substitution of the 2'-hydroxyl (2'-OH) group with a 2'-fluoro (2'-F) moiety in nucleotides is a cornerstone of modern nucleic acid chemistry, providing a powerful tool to enhance the therapeutic potential of oligonucleotides.[1] This modification imparts a unique combination of beneficial properties, including significantly improved thermal stability, enhanced nuclease resistance, and a favorable conformational predisposition for duplex formation.[1][2][3] This guide provides a comprehensive technical overview of the structural and thermodynamic impacts of the 2'-F modification, complete with quantitative data, detailed experimental protocols, and logical diagrams to assist researchers in leveraging this critical modification for applications in antisense technology, siRNAs, and aptamers.[1][2]

Impact on Duplex Stability and Thermodynamics

A primary and significant advantage of the 2'-F modification is the substantial increase in the thermal stability of nucleic acid duplexes.[2] This is quantified by the melting temperature (Tm), which can increase by approximately 1.8°C for each 2'-F substitution within an RNA duplex.[4] An siRNA duplex with 2'-F modifications on all pyrimidine residues, for instance, demonstrated a Tm increase of nearly 15°C compared to its unmodified counterpart.[5]

Initially, this enhanced stability was attributed primarily to an entropic advantage from the "pre-organization" of the sugar moiety into a conformation favorable for duplex formation.[1] However, detailed calorimetric and UV melting experiments have revealed that the increased stability of 2'-F RNA duplexes is predominantly driven by a favorable enthalpic contribution (ΔH°).[3][4][5] This suggests that the modification enhances stability through stronger Watson-Crick hydrogen bonding and improved base stacking interactions, rather than solely through reduced conformational entropy.[2][4] The diminished hydration of the 2'-F-RNA duplex compared to a standard RNA duplex also plays a role in its thermodynamic profile.[3][5]

The following table summarizes the comparative thermodynamic parameters for the formation of unmodified RNA and 2'-F modified RNA duplexes.

| Property | Unmodified RNA Duplex[5] | Fully 2'-F Modified RNA Duplex[5] |

| Melting Temp (Tm) | 71.8 °C | 86.2 °C |

| ΔH° (kcal/mol) | -64.4 | -66.1 |

| ΔS° (cal/mol·K) | -182.1 | -182.1 |

| ΔG°37 (kcal/mol) | -10.6 | -14.8 |

Data for the self-complementary octamer r(CGAAUUCG) and its fully 2'-F modified analog f(CGAAUUCG) from calorimetric studies.[5]

Conformational Analysis

The profound impact of the 2'-F modification stems from the high electronegativity of the fluorine atom, which creates a strong stereoelectronic effect on the ribose sugar ring.[1][6]

The 2'-F modification effectively "locks" the sugar moiety into a C3'-endo conformation.[2][5] This conformation is characteristic of the sugars found in A-form helices, such as those in natural RNA duplexes.[6][7] This contrasts with the more flexible C2'-endo pucker typical of B-form DNA.[7] The strong preference for the C3'-endo pucker pre-organizes the nucleotide into a geometry that is ideal for forming a stable A-form helix, reducing the entropic penalty of duplex formation.[1]

As a direct consequence of the C3'-endo sugar pucker, 2'-F modified RNA duplexes consistently adopt a canonical A-form helical geometry, which is structurally very similar to unmodified RNA duplexes.[2][6] High-resolution X-ray crystallography and NMR studies have confirmed that the overall helical parameters are largely unperturbed by the modification.[2][3]

However, a critical difference lies in the hydration pattern of the minor groove. The 2'-OH group of natural RNA acts as both a hydrogen bond donor and acceptor, leading to an extensive and structured network of water molecules that bridge the two strands.[4][5] In contrast, the 2'-fluoro group is a poor hydrogen bond acceptor and cannot act as a donor.[2][4] This results in a significantly less hydrated, or "drier," minor groove.[3][5] This altered hydration may influence interactions with proteins and other molecules that bind within the minor groove.[2]

| Property | Unmodified RNA Duplex | 2'-Fluoro Modified RNA Duplex |

| Predominant Sugar Pucker | C3'-endo[2] | Predominantly C3'-endo[2][5][6] |

| Helical Geometry | A-form[2][6] | A-form[2][6] |

| Minor Groove Hydration | Extensively hydrated via 2'-OH network[2][4][5] | Diminished hydration due to 2'-F group[2][3][5] |

| Nuclease Resistance | Low[2] | Significantly increased[2][3][5] |

Experimental Protocols

A variety of biophysical techniques are essential for characterizing the impact of 2'-F modifications on duplex conformation.

-

Objective : To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) of duplex formation.[2]

-

Methodology :

-

Synthesis and Purification : Unmodified and 2'-F modified RNA or DNA oligonucleotides are synthesized using standard solid-phase phosphoramidite chemistry and purified, typically by HPLC.[1]

-

Annealing : Complementary strands are mixed in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The solution is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to ensure proper duplex formation.

-

Measurement : The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased (e.g., 0.5°C/minute) in a spectrophotometer equipped with a thermal controller.

-

Data Analysis : The melting temperature (Tm) is determined from the maximum of the first derivative of the melting curve (absorbance vs. temperature). Thermodynamic parameters can be derived by analyzing the shape of the melting curve.[5]

-

-

Objective : To obtain information about the overall helical conformation of the duplex.[2][6]

-

Methodology :

-

Sample Preparation : Annealed duplex samples are prepared as described for UV melting studies.

-

Data Acquisition : CD spectra are recorded over a range of wavelengths (typically 190-320 nm) at a controlled temperature (e.g., 20°C).[8]

-

Spectral Interpretation : The resulting spectrum is analyzed for characteristic signatures. A-form helices (typical for RNA and 2'-F-RNA) show a strong positive peak around 260 nm and a strong negative peak around 210 nm.[6] B-form helices (typical for DNA) exhibit a positive band around 275-280 nm and a negative band around 245-250 nm.[6]

-

-

Objective : To obtain high-resolution, three-dimensional structural information, including precise sugar pucker conformation, base pairing geometry, and solvent (water) structure.[2]

-

Methodology :

-

Crystallization : High-purity, concentrated samples of the oligonucleotide duplex are screened against various crystallization conditions (precipitants, buffers, salts) to obtain diffraction-quality crystals.

-

Data Collection : The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.[3]

-

Structure Solution and Refinement : The diffraction data are processed to generate an electron density map. A structural model of the duplex is then built into this map and computationally refined to best fit the experimental data.[2][3]

-

-

Objective : To determine the high-resolution solution structure and dynamics of the duplex.[9]

-

Methodology :

-

Sample Preparation : A concentrated, highly pure sample of the duplex is prepared in an appropriate buffer, often using D₂O to minimize the water signal.

-

Data Acquisition : A series of 1D and 2D NMR experiments (e.g., NOESY, TOCSY) are performed to measure through-space (NOE) and through-bond (scalar coupling) interactions between protons and other nuclei (¹³C, ³¹P, ¹⁹F).[9][10]

-

Structure Calculation : The experimentally derived distance and dihedral angle restraints are used as input for computational algorithms to generate a family of structures consistent with the NMR data.[9]

-

Applications in Drug Development

The unique properties conferred by 2'-F modifications are highly advantageous for therapeutic oligonucleotides.

-

siRNA Therapeutics : The 2'-F modification is well-tolerated in both the guide and passenger strands of siRNAs.[3] It enhances nuclease stability, prolonging the molecule's half-life in serum, and increases thermal stability, which can improve efficacy and reduce off-target effects.[3][5]

-

Antisense Oligonucleotides : The high binding affinity of 2'-F modified oligonucleotides for their target mRNA is a major advantage for antisense applications.[11] This tight binding can lead to more potent inhibition of protein translation.

-

Aptamers : Aptamers are structured oligonucleotides that bind to specific molecular targets. Incorporating 2'-F modifications enhances their structural integrity and resistance to enzymatic degradation, making them more robust for both diagnostic and therapeutic use.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. glenresearch.com [glenresearch.com]

- 8. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Bz-2'-F-dA in Antisense Oligonucleotide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antisense oligonucleotides (ASOs) are synthetic single-stranded nucleic acid molecules designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression.[1] The therapeutic potential of ASOs is often limited by their susceptibility to nuclease degradation and their binding affinity to target RNA.[2] To overcome these limitations, chemical modifications are introduced into the oligonucleotide structure. The incorporation of 2'-fluoro-N6-benzoyl-2'-deoxyadenosine (Bz-2'-F-dA) is a key modification that significantly enhances the therapeutic properties of ASOs.

The fluorine atom at the 2' position of the ribose sugar locks the sugar pucker into an RNA-like C3'-endo conformation.[3][4] This pre-organization increases the binding affinity of the oligonucleotide to its RNA target, leading to more stable duplexes.[4] Furthermore, this modification provides substantial resistance to nuclease degradation, prolonging the oligonucleotide's half-life in biological systems.[4] Oligonucleotides incorporating 2'-fluoro modifications are critical for developing next-generation antisense therapies, siRNAs, and aptamers.[3]

Enhanced Biophysical and Biological Properties

The incorporation of 2'-F-dA confers several advantageous properties to antisense oligonucleotides compared to their unmodified counterparts. These enhancements are crucial for developing potent and durable therapeutic agents.[3]

| Property | Enhancement with 2'-Fluoro Modification | Rationale |

| Thermal Stability (Tm) | Increase of 1-2°C per modification for 2'-fluoro RNA-RNA duplexes.[4] | The 2'-fluoro group favors a C3'-endo sugar pucker, similar to RNA, which stabilizes the A-form helix of the ASO-RNA duplex.[4][5] |

| Nuclease Resistance | Significantly increased resistance to both endo- and exonucleases.[4][6] | The electronegative fluorine atom at the 2' position sterically hinders and electronically repels nuclease enzymes, protecting the phosphodiester backbone.[4] |

| Binding Affinity | High affinity and specificity for complementary RNA targets.[3][7][8] | The RNA-like conformation induced by the 2'-fluoro modification enhances hybridization with the target mRNA.[3] |

| Immunostimulatory Profile | Reduced immunostimulatory response compared to unmodified oligonucleotides.[4] | The modification can alter the recognition of the oligonucleotide by immune receptors. |

| RNase H Activity | Chimeric designs with 2'-F modifications can support RNase H activity for gene silencing.[3][6] | While uniformly modified 2'-F ASOs do not support RNase H, creating "gapmer" structures with a central DNA-like region allows the enzyme to cleave the target RNA.[6] |

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of 2'-Fluoro Modified Antisense Oligonucleotides

This protocol describes the incorporation of DMT-2'-fluoro-dA(bz) phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The process involves a repeated cycle of four chemical reactions for each monomer added.

Materials and Reagents:

-

DMT-2'-fluoro-dA(bz) phosphoramidite (and other relevant 2'-F or standard phosphoramidites) dissolved in anhydrous acetonitrile (0.08-0.10 M).[4]

-

Controlled Pore Glass (CPG) solid support.

-

Activator Solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).[9]

-

Deblocking Solution (e.g., 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)).[4]

-

Capping Solution A (Acetic Anhydride/Lutidine/THF) and Capping Solution B (N-Methylimidazole/THF).[4]

-

Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).[4]

Methodology:

The synthesis cycle is performed for each nucleoside addition until the desired full-length oligonucleotide is assembled on the solid support.

-

Deblocking (Detritylation): The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with the Deblocking Solution for 60-120 seconds, exposing a free 5'-hydroxyl group for the next reaction.[4]

-

Coupling: The DMT-2'-fluoro-dA(bz) phosphoramidite is activated by the Activator Solution and delivered to the solid support. The activated monomer reacts with the free 5'-hydroxyl group of the growing chain. An extended coupling time of 10-30 minutes is crucial to ensure high coupling efficiency for the 2'-fluoro-modified amidite.[4]

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the Capping Solutions for 30-60 seconds. This prevents the formation of failure sequences (n-1) in subsequent cycles.[4]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using the Oxidizing Solution for 30-60 seconds.[4] For synthesizing phosphorothioate ASOs, a sulfurization step is used instead of oxidation.[10]

Protocol 2: Post-Synthesis Cleavage, Deprotection, and Purification

After the final synthesis cycle, the full-length oligonucleotide must be cleaved from the solid support, and all remaining protecting groups must be removed. Subsequent purification is required to isolate the desired product from any contaminants or failure sequences.

Methodology:

-

Cleavage and Deprotection:

-

Treat the solid support containing the synthesized oligonucleotide with a solution of Ammonium hydroxide:Ethanol (3:1 v/v).[4]

-

Incubate at 55°C for 16 hours.[4] This single step cleaves the oligonucleotide from the CPG support and removes the benzoyl (bz) protecting groups from the adenine bases and other base-protecting groups.[4]

-

After incubation, centrifuge the mixture and carefully collect the supernatant containing the crude oligonucleotide.

-

-

Purification: High-Performance Liquid Chromatography (HPLC) is a highly recommended method for purifying antisense oligonucleotides to ensure high purity (>85%).[11]

-

Reverse-Phase HPLC: This method is effective for purifying "DMT-on" oligonucleotides, where the final 5'-DMT group is left on. The hydrophobic DMT group allows for strong retention on a C18 column, separating the full-length product from shorter, "DMT-off" failure sequences.[1]

-

Anion-Exchange HPLC: This method separates oligonucleotides based on the negative charge of their phosphate backbone. It is very effective at resolving full-length sequences from shorter fragments.

-

Post-Purification Processing: After collecting the pure fractions from HPLC, the sample is typically desalted using methods like ethanol precipitation or gel filtration to remove buffer salts.[1][12] If reverse-phase HPLC was used with the DMT-on strategy, the DMT group is removed post-purification by treating with an acid solution (e.g., 80% acetic acid).[13]

-

Antisense Mechanism of Action

Antisense oligonucleotides modified with 2'-F-dA primarily function by binding to a target mRNA sequence through Watson-Crick base pairing. For ASOs designed to work via the RNase H mechanism, this binding event creates a DNA/RNA hybrid duplex. This duplex is recognized by the cellular enzyme RNase H, which selectively cleaves the RNA strand.[1][2] The degradation of the target mRNA prevents it from being translated into a protein by the ribosome, leading to the downregulation of the corresponding gene. The ASO is then released and can bind to another mRNA target molecule.[2]

References

- 1. glenresearch.com [glenresearch.com]

- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]